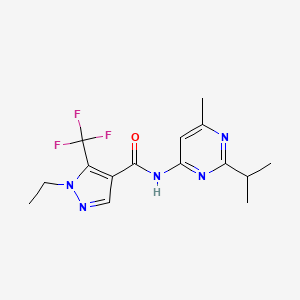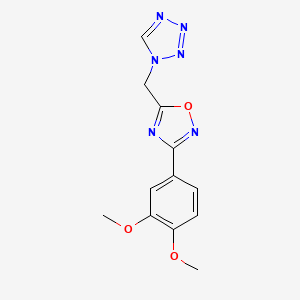![molecular formula C15H18ClN3O B7573994 3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as CPP or CPP-ACP and is widely used in scientific research applications. CPP is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用机制
CPP acts as a competitive antagonist of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, CPP prevents the activation of downstream signaling pathways, leading to a reduction in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and memory formation, the regulation of pain and addiction, and the promotion of neuronal survival and regeneration. CPP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments, including its high potency and selectivity for the N-methyl-D-aspartate receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its short half-life and the potential for off-target effects.
未来方向
There are several future directions for research involving CPP, including the development of new drugs for the treatment of pain and addiction, the investigation of the role of the N-methyl-D-aspartate receptor in neurodegenerative diseases, and the development of new imaging techniques for studying the brain. Other potential directions include the investigation of the effects of CPP on other receptors and the development of new synthetic methods for producing CPP and related compounds.
Conclusion:
In conclusion, 3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide is a widely used chemical compound in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CPP has the potential to contribute to the development of new drugs for the treatment of pain and addiction, as well as to the investigation of the role of the N-methyl-D-aspartate receptor in neurodegenerative diseases.
合成方法
CPP is synthesized using various methods, including the reaction of 4-chloro-2-cyanobenzylamine with 3-piperidinol in the presence of a reducing agent. The reaction mixture is then treated with propanoyl chloride to obtain CPP. Another method involves the reaction of 4-chloro-2-cyanobenzylamine with 3-piperidinone in the presence of a reducing agent, followed by treatment with propanoyl chloride to obtain CPP.
科学研究应用
CPP is widely used in scientific research applications, including drug discovery, neurobiology, and molecular imaging. It is used as a tool to investigate the function of various receptors, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. CPP is also used in the study of pain and addiction, as well as in the development of new drugs for the treatment of these conditions.
属性
IUPAC Name |
3-[1-(4-chloro-2-cyanophenyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-4-5-14(12(8-13)9-17)19-7-1-2-11(10-19)3-6-15(18)20/h4-5,8,11H,1-3,6-7,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJOAUIAVPZHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)C#N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)


![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)

![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)